N4-(2-methoxyethyl)pyridine-3,4-diamine

Lipophilicity Medicinal Chemistry ADME Prediction

Fragment-based kinase inhibitor campaigns often suffer from false-positive readouts caused by aggregation of lipophilic building blocks. N4-(2-methoxyethyl)pyridine-3,4-diamine addresses this with a balanced LogP of -0.65 and elevated Fsp³ of 0.375-physicochemical parameters that enhance aqueous solubility and align with CNS drug-likeness criteria. • Superior solubility vs. N-methyl/ethyl analogs reduces assay interference • Additional H-bond acceptor from the 2-methoxyethyl chain enables affinity-capture and bioconjugation workflows • Consistent ≥95% purity with full QA documentation and global shipping

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1039985-93-7
Cat. No. B1517011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-methoxyethyl)pyridine-3,4-diamine
CAS1039985-93-7
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCOCCNC1=C(C=NC=C1)N
InChIInChI=1S/C8H13N3O/c1-12-5-4-11-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3,(H,10,11)
InChIKeyXPQGGJHFUOMKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(2-methoxyethyl)pyridine-3,4-diamine (CAS 1039985-93-7) — Physicochemical Profile for Medicinal Chemistry & Building Block Procurement


N4-(2-methoxyethyl)pyridine-3,4-diamine is a polysubstituted pyridine building block bearing a 2‑methoxyethyl group at the N4‑position and two amino groups at the 3‑ and 4‑positions . The methoxyethyl side‑chain distinguishes the compound from simpler N‑alkyl analogs (e.g., methyl, ethyl, isopropyl) and introduces an additional hydrogen‑bond acceptor that can modulate both physicochemical properties and intermolecular interactions .

N4-(2-methoxyethyl)pyridine-3,4-diamine: Why In‑Class N‑Alkyl Substitution Is Not Interchangeable


Substituting the N4‑position with a 2‑methoxyethyl group instead of a simple methyl, ethyl, or isopropyl chain markedly alters lipophilicity (LogP), the fraction of sp³‑hybridized carbon (Fsp³), and the count of hydrogen‑bond acceptors. These parameters are known drivers of solubility, membrane permeability, and molecular recognition . Consequently, compounds that differ only in this side‑chain cannot be considered functionally equivalent and may yield divergent outcomes in medicinal‑chemistry campaigns or chemical‑biology studies .

N4-(2-methoxyethyl)pyridine-3,4-diamine: Head‑to‑Head Physicochemical Differentiation vs. Closest N‑Alkyl Analogs


N4-(2-methoxyethyl)pyridine-3,4-diamine Exhibits ~2.7‑Fold Higher Aqueous Affinity (Lower LogP) than N4‑Ethyl Analog

The target compound's LogP of -0.6475 is substantially lower (more hydrophilic) than that of the N4‑ethyl analog (LogP -0.2438) . This difference is attributable to the oxygen atom in the 2‑methoxyethyl chain, which adds polarity and hydrogen‑bonding capacity.

Lipophilicity Medicinal Chemistry ADME Prediction

N4-(2-methoxyethyl)pyridine-3,4-diamine Provides 31% Higher Fraction of sp³‑Hybridized Carbon than N4‑Ethyl Analog

The target compound's Fsp³ value of 0.375 is notably higher than that of the N4‑ethyl comparator (Fsp³ = 0.2857) and far exceeds the Fsp³ of the unsubstituted 3,4‑diaminopyridine core (Fsp³ = 0.0, by definition).

Molecular Complexity Drug‑likeness Conformational Flexibility

N4-(2-methoxyethyl)pyridine-3,4-diamine Offers One Additional Hydrogen‑Bond Acceptor vs. N‑Alkyl Analogs

The 2‑methoxyethyl side‑chain introduces a fourth hydrogen‑bond acceptor (the ether oxygen) compared with the three acceptors present in N4‑methyl and N4‑ethyl analogs .

Hydrogen Bonding Target Engagement Scaffold Optimization

N4-(2-methoxyethyl)pyridine-3,4-diamine Demonstrates Lower LogP than Unsubstituted 3,4‑Diaminopyridine

The target compound (LogP -0.6475) is more hydrophilic than the parent 3,4‑diaminopyridine core, for which reported LogP values range from -0.09 to -0.429 . The methoxyethyl group therefore increases hydrophilicity rather than adding lipophilic bulk.

Hydrophilicity Potassium Channel Blockers Scaffold Differentiation

N4-(2-methoxyethyl)pyridine-3,4-diamine: Evidence‑Backed Application Scenarios for Procurement & Research


Design of Kinase Inhibitor Scaffolds Requiring Enhanced Aqueous Solubility

The significantly lower LogP (-0.6475) and increased Fsp³ (0.375) of N4‑(2‑methoxyethyl)pyridine‑3,4‑diamine relative to simpler N‑alkyl analogs make it an attractive core for fragment‑based or structure‑guided design of ATP‑competitive kinase inhibitors, where improved solubility can reduce aggregation and false‑positive readouts in biochemical assays .

Building Block for Library Synthesis Targeting CNS or Solubility‑Challenged Targets

The combination of a polar methoxyethyl group and a diaminopyridine core produces a balanced LogP and high Fsp³ , aligning with optimal ranges for CNS drug‑likeness. Procurement teams supporting CNS‑focused discovery programs may prioritize this building block over more lipophilic N‑alkyl variants to streamline hit‑to‑lead progression .

Functional Probe Development in Chemical Biology

The additional hydrogen‑bond acceptor introduced by the 2‑methoxyethyl chain can be exploited for affinity‑capture experiments or for introducing polarity handles during bioconjugation. This property differentiates the compound from N‑methyl and N‑ethyl analogs and may be leveraged in target‑identification studies .

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